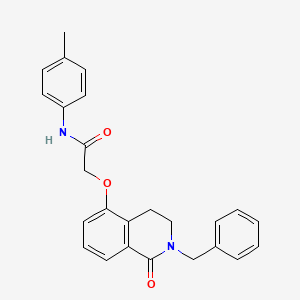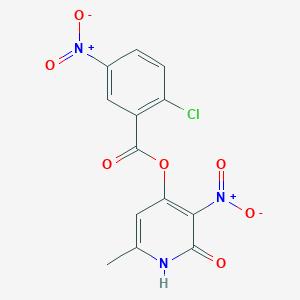![molecular formula C13H12N4OS B2595313 1,3-二甲基-1H-吡唑-5-羧酰胺-N-(苯并[d]噻唑-2-基) CAS No. 1013809-12-5](/img/structure/B2595313.png)
1,3-二甲基-1H-吡唑-5-羧酰胺-N-(苯并[d]噻唑-2-基)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that incorporates both benzothiazole and pyrazole moieties
科学研究应用
N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
Target of Action
The primary target of the compound N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response as they convert arachidonic acid into prostaglandins .
Mode of Action
N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide affects the arachidonic acid pathway. By inhibiting the COX enzymes, it prevents the formation of prostaglandins, which are key mediators of inflammation . The downstream effects of this include a reduction in inflammation and associated symptoms.
Pharmacokinetics
The compound’s effectiveness in inhibiting cox enzymes suggests it has sufficient bioavailability to reach its target sites .
Result of Action
The molecular and cellular effects of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide’s action include the inhibition of COX enzymes and a subsequent decrease in the production of prostaglandins . This results in a reduction of inflammation and associated symptoms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. For instance, the compound’s effectiveness can be influenced by factors such as pH and temperature . .
生化分析
Biochemical Properties
N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical processes. For instance, it interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide binds to certain proteins, altering their conformation and function, which can lead to changes in cellular signaling pathways .
Cellular Effects
The effects of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . Furthermore, N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their function. For instance, it binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can lead to sustained inhibition of inflammatory pathways and prolonged anti-cancer effects in vitro and in vivo .
Dosage Effects in Animal Models
The effects of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities, without significant toxicity . At higher doses, N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications .
Metabolic Pathways
N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and potential side effects .
Transport and Distribution
The transport and distribution of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Additionally, binding proteins such as serum albumin can influence the distribution and localization of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide within the body. These interactions affect the compound’s pharmacokinetics and pharmacodynamics, determining its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2-aminobenzothiazole with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production .
化学反应分析
Types of Reactions
N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or substituted derivatives depending on the reagents used.
相似化合物的比较
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide
- N-(benzo[d]thiazol-2-yl)-2-piperidin-1-ylacetamide
Uniqueness
N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both benzothiazole and pyrazole rings, which confer distinct electronic and steric properties. This uniqueness enhances its potential as a versatile scaffold for drug design and material science applications .
属性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-7-10(17(2)16-8)12(18)15-13-14-9-5-3-4-6-11(9)19-13/h3-7H,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIIMJQQOYGWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-chlorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2595231.png)


![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2595234.png)


![methyl 2-{[6-chloro-2-(dimethylamino)pyrimidin-4-yl]sulfanyl}benzoate](/img/structure/B2595237.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2595238.png)
![6-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)hexanoic acid](/img/structure/B2595240.png)
![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide](/img/structure/B2595241.png)
amino}acetate](/img/structure/B2595243.png)
![1-Phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2595247.png)
![7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2595252.png)

